2-(4-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one
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Overview
Description
2-(4-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is an organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzylidene group attached to a benzo[b]thiophene core, with additional functional groups such as a hydroxyl group and a nitro group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(4-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with benzo[b]thiophen-3(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
2-(4-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Scientific Research Applications
2-(4-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, disrupting their normal function. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(4-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one can be compared with other benzothiophene derivatives, such as:
- 2-(Benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene
- 2-(Benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The presence of the hydroxyl and nitro groups in this compound makes it unique and potentially more versatile in certain applications .
Properties
IUPAC Name |
(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4S/c17-12-6-5-9(7-11(12)16(19)20)8-14-15(18)10-3-1-2-4-13(10)21-14/h1-8,17H/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIXENINYQUBHV-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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